molecular formula C6H4Cl2N2O2 B590733 3-Amino-2,6-dichloroisonicotinic acid CAS No. 58484-01-8

3-Amino-2,6-dichloroisonicotinic acid

Cat. No. B590733
CAS RN: 58484-01-8
M. Wt: 207.01
InChI Key: VKPLOTZPQFRWQP-UHFFFAOYSA-N
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Description

3-Amino-2,6-dichloroisonicotinic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains a total of 16 bonds; 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 3-Amino-2,6-dichloroisonicotinic acid consists of 16 bonds in total, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

3-Amino-2,6-dichloroisonicotinic acid has a molecular weight of 207.01. It contains 16 bonds in total, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyridine .

Scientific Research Applications

Poly(amino acid)s for Biomedical Application

Research on polymers consisting of amino acid building blocks, such as poly(amino acid)s built from natural amino acids, highlights the biocompatible, biodegradable nature of these substances. Their degradation products are metabolizable, indicating their potential in biomedical applications, including drug delivery systems for genes and drugs, and as antiviral compounds (Thompson & Scholz, 2021).

Antifibrinolytic Therapy in Congenital Heart Surgery

The review on antifibrinolytic therapy, focusing on aprotinin and lysine analogs, underscores the role of amino acid derivatives in reducing bleeding and transfusion requirements in cardiac surgeries. This indicates a therapeutic application of amino acid-related compounds in clinical settings, supporting their importance in medical research (Eaton, 2008).

Biomedical Applications of Chemically and Microbiologically Synthesized Poly(glutamic acid) and Poly(lysine)

This review discusses the synthesis, properties, and biomedical applications of poly(glutamic acid) and poly(lysine), highlighting their suitability as biodegradable, edible, and non-toxic materials for drug delivery carriers and biological adhesives. This suggests a broad spectrum of potential applications for amino acid-based polymers in the biomedical field (Shih, Van, & Shen, 2004).

Safety And Hazards

The safety information for 3-Amino-2,6-dichloroisonicotinic acid indicates that it has a GHS07 signal word of warning. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

3-amino-2,6-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLOTZPQFRWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731611
Record name 3-Amino-2,6-dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,6-dichloroisonicotinic acid

CAS RN

58484-01-8
Record name 3-Amino-2,6-dichloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Amino-2,6-dichloroisonicotinic acid methyl ester (460 mg) was dissolved in ethanol (8 mL), water (2 mL) and potassium hydroxide (234 mg) was added. The solution was stirred for 20 minutes at room temperature and for 1.5 hours under reflux. After cooling to room temperature, 2N hydrochloric acid was added to adjust the pH-value to −3 and the so-formed yellow precipitate was extracted 3× with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4 and concentrated in vacuum to afford 420 mg of the title compound of the formula
Quantity
460 mg
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8 mL
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2 mL
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234 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

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